(4Z)-N-[(E)-1-(4-bromophenyl)ethylideneamino]bicyclo[6.1.0]non-4-ene-9-carboxamide
Description
(4Z)-N-[(E)-1-(4-bromophenyl)ethylideneamino]bicyclo[610]non-4-ene-9-carboxamide is a complex organic compound characterized by its unique bicyclic structure and the presence of a bromophenyl group
Properties
IUPAC Name |
(4Z)-N-[(E)-1-(4-bromophenyl)ethylideneamino]bicyclo[6.1.0]non-4-ene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-12(13-8-10-14(19)11-9-13)20-21-18(22)17-15-6-4-2-3-5-7-16(15)17/h2-3,8-11,15-17H,4-7H2,1H3,(H,21,22)/b3-2-,20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFRCUJHYHFFDP-SVNRBWSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1C2C1CCC=CCC2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1C2C1CC/C=C\CC2)/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-N-[(E)-1-(4-bromophenyl)ethylideneamino]bicyclo[6.1.0]non-4-ene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-bromobenzaldehyde with a suitable amine to form the Schiff base, followed by cyclization to introduce the bicyclic structure. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-N-[(E)-1-(4-bromophenyl)ethylideneamino]bicyclo[6.1.0]non-4-ene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
The major products formed from these reactions include bromophenol derivatives, primary amines, and substituted bicyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4Z)-N-[(E)-1-(4-bromophenyl)ethylideneamino]bicyclo[6.1.0]non-4-ene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4Z)-N-[(E)-1-(4-bromophenyl)ethylideneamino]bicyclo[6.1.0]non-4-ene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A simpler brominated compound used in organic synthesis.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
Uniqueness
(4Z)-N-[(E)-1-(4-bromophenyl)ethylideneamino]bicyclo[6.1.0]non-4-ene-9-carboxamide is unique due to its bicyclic structure and the presence of both an imine and a bromophenyl group. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler brominated compounds and other aromatic amines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
